molecular formula C21H16ClNOS B270330 (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

カタログ番号 B270330
分子量: 365.9 g/mol
InChIキー: LKVCNVIXPWOXSY-VLGSPTGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one, also known as BD-1047, is a benzothiazepine derivative that acts as a potent and selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. BD-1047 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

作用機序

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. The sigma-1 receptor is also involved in the regulation of calcium ion channels and the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the modulation of neurotransmitter release. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in pain management, as it has been shown to inhibit the transmission of pain signals in animal models.

実験室実験の利点と制限

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has several advantages for laboratory experiments, including its potency and selectivity as a sigma-1 receptor antagonist. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has a well-established synthesis method and has been extensively studied in various disease models. However, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has some limitations, including its poor solubility in water and its potential for off-target effects.

将来の方向性

There are several future directions for research on (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one, including the development of more potent and selective sigma-1 receptor antagonists. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders, and further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, the role of the sigma-1 receptor in various physiological processes, including pain perception and mood regulation, is still not fully understood, and further research is needed to elucidate its mechanisms of action.

合成法

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one can be synthesized using various methods, including the reaction of 4-chlorophenylacetonitrile with 2-aminothiophenol in the presence of sodium ethoxide, followed by cyclization with cyclohexanone in the presence of acetic anhydride. The resulting product is then treated with acetic acid and sodium hydroxide to yield (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one.

科学的研究の応用

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also enhances the anti-tumor effects of other chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative disorders, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in psychiatric disorders, such as depression and anxiety, as it has been shown to modulate the release of neurotransmitters involved in mood regulation.

特性

製品名

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

分子式

C21H16ClNOS

分子量

365.9 g/mol

IUPAC名

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C21H16ClNOS/c22-15-11-9-14(10-12-15)21-13-18(16-5-1-3-7-19(16)24)23-17-6-2-4-8-20(17)25-21/h1-12,21,23H,13H2/b18-16-

InChIキー

LKVCNVIXPWOXSY-VLGSPTGOSA-N

異性体SMILES

C\1C(SC2=CC=CC=C2N/C1=C\3/C=CC=CC3=O)C4=CC=C(C=C4)Cl

SMILES

C1C(SC2=CC=CC=C2NC1=C3C=CC=CC3=O)C4=CC=C(C=C4)Cl

正規SMILES

C1C(SC2=CC=CC=C2NC1=C3C=CC=CC3=O)C4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。